molecular formula C17H21ClFNO B3124305 N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride CAS No. 317822-11-0

N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride

Cat. No.: B3124305
CAS No.: 317822-11-0
M. Wt: 309.8 g/mol
InChI Key: IBGBCPNBCDWXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride is a useful research compound. Its molecular formula is C17H21ClFNO and its molecular weight is 309.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The compound has been studied for its crystal structure, revealing extensive intra- and intermolecular hydrogen bonds, contributing to a three-dimensional network. This study highlights its potential for further research in crystallography and molecular interactions (Sajid et al., 2005).

Source of Activated Acetyl Groups for Biosynthesis

  • It represents a source of activated acetyl groups efficiently used for biosynthetic purposes. The crystal structure confirms its extended conformation, indicating its potential in the field of biochemistry and molecular biology (Weber et al., 1995).

Anti-leukemia Activity

  • Compounds derived from this chemical show potential in anti-leukemia activity. The study of these compounds indicates their ability to inhibit the growth of K562 cells, suggesting their use in cancer research and therapeutics (Yang et al., 2009).

Photopolymerization Properties

  • The compound's derivatives have been examined for their photopolymerization properties. This research is significant in the field of polymer science, particularly in the development of new materials and photoinitiators (Allen et al., 1993).

Antimycobacterial Activity

  • Novel derivatives of this compound have shown promise in antimycobacterial activity, particularly against M. tuberculosis. This discovery is crucial for developing new treatments for tuberculosis and other mycobacterial infections (Goněc et al., 2017).

Detection of Metal Ions in Aqueous Solution

  • The compound's derivatives have been used in the sensitive detection of Hg2+ in aqueous solutions, indicating their potential in environmental monitoring and analytical chemistry (Guo et al., 2013).

Role in Drug Detoxification

  • Thiocyanate ion interactions with derivatives of this compound have been studied for their role in drug detoxification, particularly relevant to chemotherapy drugs like chlorambucil. This research is significant in understanding drug metabolism and designing better drug delivery systems (Hovinen et al., 1998).

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-propan-2-ylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO.ClH/c1-13(2)19-12-17(20,14-6-4-3-5-7-14)15-8-10-16(18)11-9-15;/h3-11,13,19-20H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGBCPNBCDWXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH2+]CC(C1=CC=CC=C1)(C2=CC=C(C=C2)F)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride
Reactant of Route 2
Reactant of Route 2
N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride
Reactant of Route 3
Reactant of Route 3
N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride
Reactant of Route 4
Reactant of Route 4
N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride
Reactant of Route 5
Reactant of Route 5
N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride
Reactant of Route 6
Reactant of Route 6
N-[2-(4-fluorophenyl)-2-hydroxy-2-phenylethyl]-2-propanaminium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.